(2S)-2-acetamidobutanoic acid (2S)-2-acetamidobutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16039966
InChI: InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1
SMILES:
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol

(2S)-2-acetamidobutanoic acid

CAS No.:

Cat. No.: VC16039966

Molecular Formula: C6H11NO3

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-acetamidobutanoic acid -

Specification

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
IUPAC Name (2S)-2-acetamidobutanoic acid
Standard InChI InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1
Standard InChI Key WZVZUKROCHDMDT-YFKPBYRVSA-N
Isomeric SMILES CC[C@@H](C(=O)O)NC(=O)C
Canonical SMILES CCC(C(=O)O)NC(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(2S)-2-Acetamidobutanoic acid features a four-carbon butanoic acid chain with an acetamido group (-NH-C(O)-CH3_3) at the second carbon. The chiral center at C2 confers stereospecificity, distinguishing it from its (2R)-enantiomer. The compound’s IUPAC name is (2S)-2-acetamidobutanoic acid, and its SMILES notation is CC(=O)N[C@@H](CC)C(=O)O\text{CC(=O)N[C@@H](CC)C(=O)O} .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC6H11NO3\text{C}_6\text{H}_{11}\text{NO}_3
Molecular Weight143.16 g/mol
Chiral CenterC2 (S-configuration)
SolubilityPolar solvents (e.g., water, DMSO)
Melting PointData pending experimental confirmation

Synthesis Methodologies

Enzymatic Resolution of Racemic Precursors

A patent by WO2010019469A2 describes the enzymatic hydrolysis of racemic N-protected-2-aminobutyric acid using acylase enzymes from Thermococcus litoralis or Aspergillus melleus to yield enantiomerically pure (S)-2-aminobutyric acid . Subsequent acetylation of the amino group with acetic anhydride or acetyl chloride produces (2S)-2-acetamidobutanoic acid. This method achieves high enantiomeric excess (ee > 99%) and is scalable for industrial applications .

Chemical Acetylation

Direct acetylation of (S)-2-aminobutyric acid under alkaline conditions (e.g., using triethylamine) with acetic anhydride provides a straightforward route. Reaction parameters such as temperature (0–25°C) and stoichiometry influence yield, typically ranging from 70–85% .

Applications in Pharmaceutical and Biochemical Research

Intermediate in Antiepileptic Drug Synthesis

(2S)-2-Acetamidobutanoic acid serves as a precursor in synthesizing levetiracetam, a widely prescribed antiepileptic agent. The compound’s chiral integrity is critical for ensuring the drug’s efficacy and safety profile .

Peptide Modification and Proteomics

Protected derivatives like Fmoc-Dab(Ac)-OH (PubChem CID: 154776156) are utilized in solid-phase peptide synthesis (SPPS) to introduce acetylated diaminobutyric acid residues. This modification enhances peptide stability and modulates receptor binding affinity .

Comparative Analysis with Structural Analogs

Table 2: Structural and Functional Comparison of Related Compounds

CompoundMolecular FormulaFunctional GroupsApplications
(2S)-2-Acetamidobutanoic acidC6H11NO3\text{C}_6\text{H}_{11}\text{NO}_3Acetamido, carboxylic acidDrug intermediates, chiral synthons
(2S)-2-Acetamido-4-aminobutanoic acidC6H12N2O3\text{C}_6\text{H}_{12}\text{N}_2\text{O}_3Acetamido, amine, carboxylic acidMetabolic studies, enzyme substrates
Fmoc-Dab(Ac)-OHC21H22N2O5\text{C}_{21}\text{H}_{22}\text{N}_2\text{O}_5Fmoc, acetamido, carboxylic acidPeptide synthesis

Recent Advances and Future Directions

Enzyme Engineering for Improved Synthesis

Recent efforts focus on optimizing acylase enzymes via directed evolution to enhance catalytic efficiency and substrate specificity for (2S)-2-acetamidobutanoic acid production . Computational modeling of enzyme-substrate interactions is guiding these modifications.

Exploration of Bioactivity

Preliminary studies suggest potential antimicrobial and anti-inflammatory properties, though rigorous pharmacological validation is needed. Molecular docking simulations indicate interaction with cyclooxygenase-2 (COX-2) and bacterial cell wall synthases, warranting further in vitro and in vivo testing .

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